1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
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Overview
Description
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one is a synthetic organic compound that features a pyrrolidine ring, a thiophene ring, and a cyclopropylmethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via nucleophilic substitution reactions using cyclopropylmethyl halides and appropriate nucleophiles.
Attachment of the Thiophene Ring: The thiophene ring can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or thiophene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles (e.g., amines, alcohols)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones, which are known for their biological activities.
Thiophene Derivatives: Compounds containing thiophene rings, such as thiophene-2-carboxylic acid and thiophene-3-carboxaldehyde, which are used in various chemical and pharmaceutical applications.
Uniqueness: 1-[3-(Cyclopropylmethoxy)pyrrolidin-1-yl]-2-(Thiophen-3-yl)ethan-1-one is unique due to the combination of its structural features, including the cyclopropylmethoxy group, pyrrolidine ring, and thiophene ring. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C14H19NO2S |
---|---|
Molecular Weight |
265.37 g/mol |
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-thiophen-3-ylethanone |
InChI |
InChI=1S/C14H19NO2S/c16-14(7-12-4-6-18-10-12)15-5-3-13(8-15)17-9-11-1-2-11/h4,6,10-11,13H,1-3,5,7-9H2 |
InChI Key |
ONPRXALSUMSBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)CC3=CSC=C3 |
Origin of Product |
United States |
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